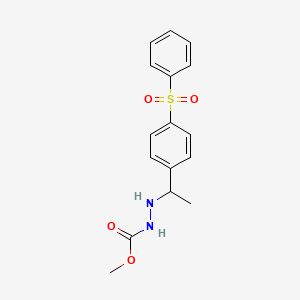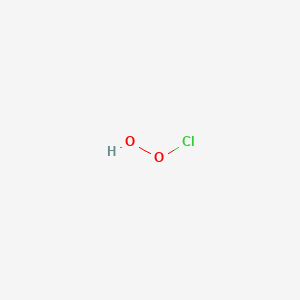
Hydroxy hypochlorite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy hypochlorite is a chemical compound that consists of a hypochlorite ion (ClO−) bonded to a hydroxyl group (OH). It is an unstable and reactive species, often encountered in aqueous solutions. This compound is known for its strong oxidizing properties, making it useful in various applications such as disinfection, bleaching, and water treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy hypochlorite can be synthesized through the reaction of hypochlorous acid (HOCl) with a base, such as sodium hydroxide (NaOH). The reaction is as follows:
HOCl+NaOH→NaOCl+H2O
In this reaction, hypochlorous acid reacts with sodium hydroxide to form sodium hypochlorite and water .
Industrial Production Methods
Industrially, this compound is produced by bubbling chlorine gas (Cl2) through a solution of sodium hydroxide. The reaction is highly exothermic and must be carefully controlled to prevent the formation of unwanted by-products . The reaction is as follows:
Cl2+2NaOH→NaOCl+NaCl+H2O
Chemical Reactions Analysis
Types of Reactions
Hydroxy hypochlorite undergoes various chemical reactions, including:
Oxidation: this compound is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to chloride ions (Cl−) in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions, where the hypochlorite ion is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and reducing agents. The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure stability .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the products can include chlorinated organic compounds and oxygen gas .
Scientific Research Applications
Hydroxy hypochlorite has a wide range of scientific research applications, including:
Mechanism of Action
Hydroxy hypochlorite exerts its effects through its strong oxidizing properties. It reacts with fatty acids and amino acids, leading to the degradation of cell membranes and proteins. This results in the disruption of cellular functions and the eventual death of microorganisms . The molecular targets include cell wall components and intracellular enzymes, which are oxidized and rendered non-functional .
Comparison with Similar Compounds
Hydroxy hypochlorite is similar to other hypochlorite compounds, such as sodium hypochlorite (NaOCl) and calcium hypochlorite (Ca(OCl)2). it is unique in its specific reactivity and stability profile . Compared to chlorine gas (Cl2), this compound is less potent but safer to handle and use in various applications .
List of Similar Compounds
- Sodium hypochlorite (NaOCl)
- Calcium hypochlorite (Ca(OCl)2)
- Hypochlorous acid (HOCl)
- Chlorine gas (Cl2)
This compound stands out due to its specific applications in disinfection and water treatment, where its stability and reactivity are advantageous .
Properties
CAS No. |
67952-07-2 |
|---|---|
Molecular Formula |
ClHO2 |
Molecular Weight |
68.46 g/mol |
IUPAC Name |
hydroxy hypochlorite |
InChI |
InChI=1S/ClHO2/c1-3-2/h2H |
InChI Key |
HSLBPQGVXMOSRA-UHFFFAOYSA-N |
Canonical SMILES |
OOCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


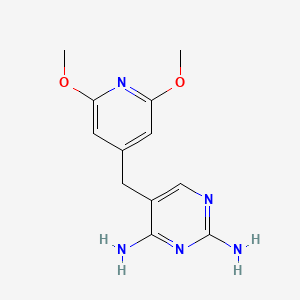
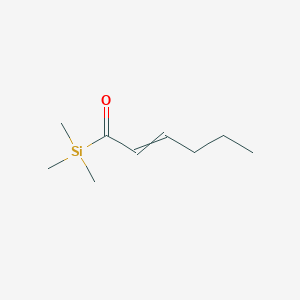

![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)

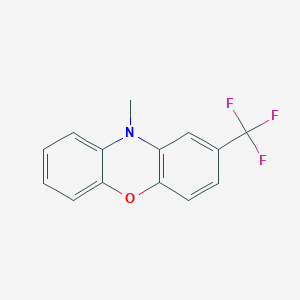

![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
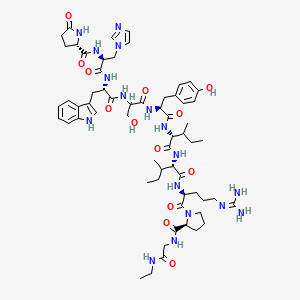

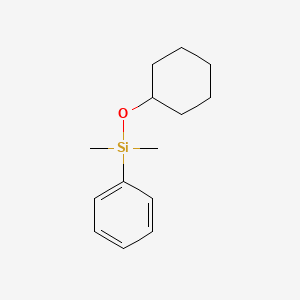
![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
